6b-Naltrexol 3-O-b-D-Glucuronide
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Overview
Description
6b-Naltrexol 3-O-b-D-Glucuronide is a primary urinary metabolite of naltrexone, an opiate drug used to counter the effects of opioid overdose. Naltrexone is sold under trade names such as Revia, Depade, and Vivitrol . This compound is significant in forensic toxicology and clinical toxicology due to its role in drug metabolism and detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6b-Naltrexol 3-O-b-D-Glucuronide involves the glucuronidation of 6b-Naltrexol. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the 6b-Naltrexol molecule . The reaction conditions often include an aqueous environment with appropriate pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and efficient production. The product is then purified using techniques such as liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
6b-Naltrexol 3-O-b-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release 6b-Naltrexol . This reaction is catalyzed by enzymes such as β-glucuronidase.
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of β-glucuronidase and an aqueous buffer solution with a suitable pH . The reaction is often carried out at physiological temperatures to mimic in vivo conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is 6b-Naltrexol, which can then be further analyzed or utilized in various applications .
Scientific Research Applications
6b-Naltrexol 3-O-b-D-Glucuronide has several scientific research applications:
Forensic Toxicology: It is used as a certified reference material for the detection and quantification of naltrexone metabolites in biological samples.
Clinical Toxicology: The compound is utilized in urine drug testing to monitor compliance with naltrexone therapy.
Pharmaceutical Research: It serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.
Biological Studies: The compound is studied to understand the metabolism and pharmacokinetics of naltrexone.
Mechanism of Action
6b-Naltrexol 3-O-b-D-Glucuronide exerts its effects through its parent compound, naltrexone. Naltrexone is an opioid receptor antagonist that binds to opioid receptors, blocking the effects of opioid agonists . The glucuronidation of 6b-Naltrexol enhances its solubility and facilitates its excretion in urine . The molecular targets involved include the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: The parent compound of 6b-Naltrexol 3-O-b-D-Glucuronide, used in the treatment of opioid and alcohol dependence.
Naloxone: Another opioid receptor antagonist used to counteract opioid overdose.
6b-Naltrexol: The aglycone form of this compound, which is also an active metabolite of naltrexone.
Uniqueness
This compound is unique due to its role as a primary urinary metabolite of naltrexone, making it a crucial marker in drug metabolism studies and compliance monitoring . Its glucuronidation enhances its solubility and excretion, distinguishing it from its parent compound and other similar opioid antagonists .
Properties
CAS No. |
1391506-73-2 |
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Molecular Formula |
C26H33NO10 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H33NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,13,15,17-19,21-22,24,28-31,34H,1-2,5-10H2,(H,32,33)/t13-,15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1 |
InChI Key |
MZOUDXNTQKTCTC-TXYMGXTCSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O)O |
Origin of Product |
United States |
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